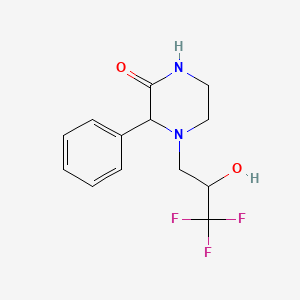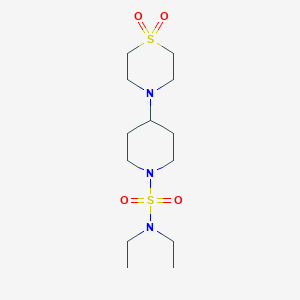
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluorohydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated piperazine reacts with a phenyl nucleophile.
Addition of the Trifluorohydroxypropyl Group: The trifluorohydroxypropyl group can be added through a nucleophilic substitution reaction involving a trifluoropropyl halide and a hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluorohydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ketone yields the original hydroxy compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It can be used as a probe to study biological processes involving piperazine derivatives.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets. The phenyl group and the trifluorohydroxypropyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold, positioning the functional groups in a way that enhances their interaction with the target molecules. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpiperazine: Lacks the trifluorohydroxypropyl group, resulting in different chemical properties and biological activities.
4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazine: Lacks the phenyl group, which affects its interaction with molecular targets.
2-Phenylpiperazine: Similar to 3-Phenylpiperazine but with the phenyl group in a different position, leading to different reactivity and applications.
Uniqueness
3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is unique due to the presence of both the phenyl group and the trifluorohydroxypropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced interaction with biological targets, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10(19)8-18-7-6-17-12(20)11(18)9-4-2-1-3-5-9/h1-5,10-11,19H,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPHHIBKRCMYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Benzyl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyrimidine-2,4-dione](/img/structure/B6969176.png)
![N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6969188.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6969211.png)

![N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide](/img/structure/B6969220.png)
![1-[1-(2,2-Dimethylpropyl)-2-oxopiperidin-3-yl]piperidine-4-sulfonamide](/img/structure/B6969224.png)
![6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)


![[1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B6969249.png)
